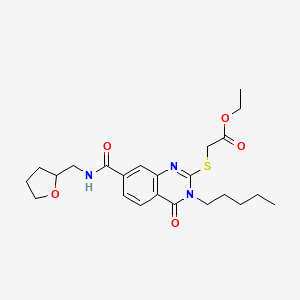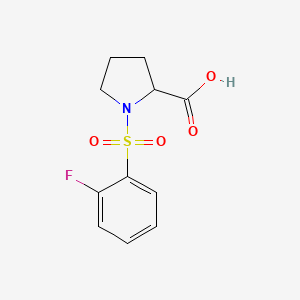![molecular formula C17H17NO2S3 B2884382 N-({[3,3'-bithiophene]-5-yl}methyl)-2-phenylethane-1-sulfonamide CAS No. 2380069-98-5](/img/structure/B2884382.png)
N-({[3,3'-bithiophene]-5-yl}methyl)-2-phenylethane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-({[3,3’-bithiophene]-5-yl}methyl)-2-phenylethane-1-sulfonamide is a complex organic compound that features a bithiophene core linked to a sulfonamide group. This compound is of interest due to its potential applications in various fields, including organic electronics, medicinal chemistry, and materials science. The presence of the bithiophene unit imparts unique electronic properties, making it a candidate for use in semiconductors and other electronic devices.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-({[3,3’-bithiophene]-5-yl}methyl)-2-phenylethane-1-sulfonamide typically involves multiple steps:
Formation of the Bithiophene Core: The bithiophene unit can be synthesized through a Stille coupling reaction, where 3-bromothiophene is coupled with 3-thiopheneboronic acid in the presence of a palladium catalyst.
Attachment of the Sulfonamide Group: The bithiophene core is then functionalized with a sulfonamide group. This can be achieved by reacting the bithiophene with chlorosulfonic acid to introduce a sulfonyl chloride group, followed by reaction with an amine to form the sulfonamide.
Final Coupling: The final step involves coupling the sulfonamide-functionalized bithiophene with 2-phenylethane-1-amine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the coupling reactions and advanced purification techniques such as column chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-({[3,3’-bithiophene]-5-yl}methyl)-2-phenylethane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The bithiophene unit can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.
Substitution: The aromatic rings in the bithiophene core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for reduction.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the bithiophene core.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-({[3,3’-bithiophene]-5-yl}methyl)-2-phenylethane-1-sulfonamide is studied for its electronic properties. It can be used as a building block for the synthesis of conjugated polymers and organic semiconductors.
Biology and Medicine
In medicinal chemistry, this compound may be explored for its potential as a pharmacophore. The sulfonamide group is known for its biological activity, and the bithiophene core can enhance the compound’s ability to interact with biological targets.
Industry
In the industrial sector, this compound can be used in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism by which N-({[3,3’-bithiophene]-5-yl}methyl)-2-phenylethane-1-sulfonamide exerts its effects depends on its application. In electronic devices, the bithiophene core facilitates charge transport due to its conjugated structure. In biological systems, the sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3’-Bithiophene: A simpler compound with similar electronic properties but lacking the sulfonamide functionality.
2-Phenylethane-1-sulfonamide: Contains the sulfonamide group but lacks the bithiophene core.
N-({[2,2’-Bithiophene]-5-yl}methyl)-2-phenylethane-1-sulfonamide: A structural isomer with the bithiophene unit in a different position.
Uniqueness
N-({[3,3’-bithiophene]-5-yl}methyl)-2-phenylethane-1-sulfonamide is unique due to the combination of the bithiophene core and the sulfonamide group, which imparts both electronic and biological activity. This dual functionality makes it a versatile compound for various applications.
Propriétés
IUPAC Name |
2-phenyl-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2S3/c19-23(20,9-7-14-4-2-1-3-5-14)18-11-17-10-16(13-22-17)15-6-8-21-12-15/h1-6,8,10,12-13,18H,7,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRVLPCCGPEFSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCS(=O)(=O)NCC2=CC(=CS2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B2884301.png)

![5-BROMO-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]FURAN-2-CARBOXAMIDE](/img/structure/B2884303.png)

![methyl 4-(2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2884308.png)

![1-(2,5-dimethoxyphenyl)-4-(1-(2-(4-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2884313.png)
![[1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride](/img/structure/B2884315.png)


![4-Oxo-4-[3-(trifluoromethyl)anilino]but-2-enoic acid](/img/new.no-structure.jpg)

